molecular formula C9H8ClF3O2S B15256638 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride

Cat. No.: B15256638
M. Wt: 272.67 g/mol
InChI Key: UHRLFHHBPMGTBR-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Products include halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.

Properties

Molecular Formula

C9H8ClF3O2S

Molecular Weight

272.67 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanesulfonyl chloride

InChI

InChI=1S/C9H8ClF3O2S/c10-16(14,15)5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2

InChI Key

UHRLFHHBPMGTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCS(=O)(=O)Cl

Origin of Product

United States

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